3-Amino-4-(3,4-difluorophenyl)butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

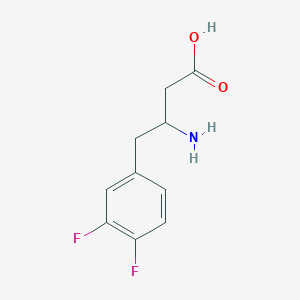

Ácido 3-amino-4-(3,4-difluorofenil)butírico: es un compuesto orgánico con la fórmula molecular C10H11F2NO2. Es un derivado del ácido butírico, donde la cadena principal del ácido butírico está sustituida con un grupo amino en la tercera posición y un grupo difluorofenilo en la cuarta posición.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 3-amino-4-(3,4-difluorofenil)butírico generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:

Material de partida: La síntesis comienza con el 3,4-difluorobenzaldehído disponible comercialmente.

Formación de intermediario: El aldehído se somete a una reacción de condensación con nitromeetano en presencia de una base para formar un intermedio nitroalqueno.

Reducción: El nitroalqueno se reduce luego a la amina correspondiente utilizando un agente reductor como el hidrógeno en presencia de un catalizador de paladio.

Métodos de Producción Industrial

Para la producción a escala industrial, el proceso está optimizado para obtener mayores rendimientos y pureza. Esto a menudo implica el uso de reactores de flujo continuo, que permiten un mejor control sobre las condiciones de reacción y una mejor escalabilidad. El uso de grupos protectores, como Boc (terc-butoxicarbonilo), durante la síntesis también puede mejorar la estabilidad de los intermediarios y mejorar el rendimiento general .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 3-amino-4-(3,4-difluorofenil)butírico puede someterse a varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los derivados nitroso o nitro correspondientes.

Reducción: El compuesto se puede reducir para formar aminas u otros derivados reducidos.

Sustitución: El grupo difluorofenilo puede participar en reacciones de sustitución electrofílica aromática.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: El gas hidrógeno (H2) en presencia de un catalizador de paladio se usa comúnmente para reacciones de reducción.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitroso o nitro, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo difluorofenilo .

Aplicaciones Científicas De Investigación

El ácido 3-amino-4-(3,4-difluorofenil)butírico tiene varias aplicaciones en la investigación científica:

Química Medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.

Síntesis Orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Estudios Biológicos: Se utiliza en estudios que investigan los efectos de los compuestos fluorados en los sistemas biológicos.

Aplicaciones Industriales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.

Mecanismo De Acción

El mecanismo de acción del ácido 3-amino-4-(3,4-difluorofenil)butírico involucra su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo difluorofenilo puede participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 3-amino-4-(2,4,5-trifluorofenil)butírico: Este compuesto tiene características estructurales similares, pero con un átomo de flúor adicional, lo que puede alterar su reactividad y actividad biológica.

Ácido 3-amino-4-(3,5-difluorofenil)butírico: Este compuesto difiere en la posición de los átomos de flúor en el anillo fenilo, lo que puede afectar sus propiedades químicas e interacciones.

Unicidad

El ácido 3-amino-4-(3,4-difluorofenil)butírico es único debido a la posición específica de los átomos de flúor en el anillo fenilo, lo que puede influir en sus propiedades electrónicas y reactividad. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos fármacos y materiales con propiedades personalizadas .

Actividad Biológica

3-Amino-4-(3,4-difluorophenyl)butyric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H10F2N1O2

- Molecular Weight : 215.19 g/mol

- Functional Groups : Amino group (-NH2), carboxylic acid (-COOH), and difluorophenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

- p53 Modulation : The compound has been shown to interact with the p53 tumor suppressor protein, which plays a crucial role in regulating the cell cycle and apoptosis. By stabilizing p53, it may enhance its tumor-suppressive functions .

- Inhibition of MDM2/MDMX : Studies indicate that this compound can inhibit the binding interactions between p53 and its negative regulators MDM2 and MDMX. This inhibition may lead to increased levels of active p53 in cancer cells, promoting apoptosis and reducing cell proliferation .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC50 values ranged from 5 to 15 µM, indicating significant potency .

- Mechanistic Insights : The compound was found to induce apoptosis in treated cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical for regulating cell survival and death .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against several pathogenic bacteria, including E. faecalis and P. aeruginosa. This suggests potential applications in treating bacterial infections .

Study 1: Anticancer Effects

A recent study investigated the effects of this compound on human leukemia cell lines. Results indicated that treatment led to a significant reduction in cell viability with an IC50 value of approximately 1.5 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups .

Study 2: Bacterial Inhibition

Another study focused on the antibacterial efficacy of the compound against multi-drug resistant strains. The results showed that it produced inhibition zones comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an alternative therapeutic agent for resistant infections .

Data Summary

| Activity Type | Target Organism/Cell Line | IC50 / MIC (µM or µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | PC3 | 5 | Apoptosis induction via p53 stabilization |

| Anticancer | MCF-7 | 10 | Caspase activation |

| Antibacterial | E. faecalis | 40 µg/mL | Cell wall synthesis inhibition |

| Antibacterial | P. aeruginosa | 50 µg/mL | Disruption of bacterial membrane integrity |

Propiedades

IUPAC Name |

3-amino-4-(3,4-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHJWUKHUZUWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.